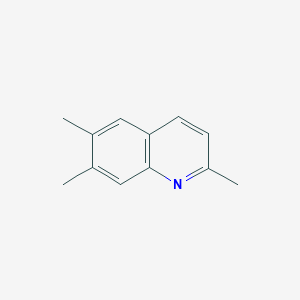

2,6,7-Trimethylquinoline

描述

The exact mass of the compound 2,6,7-Trimethylquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6,7-Trimethylquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6,7-Trimethylquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2,6,7-trimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N/c1-8-6-11-5-4-10(3)13-12(11)7-9(8)2/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRWJFACJFPXEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C(=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00522111 | |

| Record name | 2,6,7-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72681-37-9 | |

| Record name | 2,6,7-Trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00522111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72681-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Chemical Properties of 2,6,7-Trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, prized for its versatile reactivity and diverse biological activities.[1] Among its many derivatives, substituted quinolines offer a rich landscape for fine-tuning physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of a specific, lesser-documented isomer: 2,6,7-trimethylquinoline . As a Senior Application Scientist, my objective is to present not just a compilation of data, but a synthesized resource that explains the why behind the chemical behavior of this molecule. This document is designed to empower researchers in drug discovery and organic synthesis with the foundational knowledge required to effectively utilize 2,6,7-trimethylquinoline in their work. We will delve into its structural and physicochemical properties, explore its synthesis and reactivity, and touch upon its potential biological significance, all while maintaining a rigorous, evidence-based approach.

Molecular Structure and Foundational Properties

2,6,7-Trimethylquinoline is a heterocyclic aromatic compound built upon a quinoline core.[2] This core consists of a benzene ring fused to a pyridine ring. In this specific isomer, three methyl groups are substituted at the 2, 6, and 7 positions of this bicyclic system.

The placement of these methyl groups significantly influences the molecule's electronic distribution and steric profile, which in turn dictates its reactivity and potential interactions with biological targets. The methyl group at the 2-position, being on the pyridine ring, has a more pronounced electronic effect on the nitrogen atom compared to the methyl groups at the 6- and 7-positions on the carbocyclic ring.

Below is a summary of the core physicochemical properties of 2,6,7-trimethylquinoline.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃N | [2] |

| Molecular Weight | 171.24 g/mol | [3] |

| CAS Number | 72681-37-9 | |

| Appearance | Solid | |

| Solubility | While specific quantitative data is limited, it is predicted to have low solubility in water but should be soluble in common organic solvents like ethanol, methanol, acetone, and chloroform.[4] |

Synthesis of 2,6,7-Trimethylquinoline: A Strategic Approach

The synthesis of substituted quinolines can be achieved through several classic named reactions, including the Combes, Doebner-von Miller, and Friedländer syntheses. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. For 2,6,7-trimethylquinoline, a logical retrosynthetic analysis points towards the Friedländer synthesis as a potentially efficient route.

Retrosynthetic Analysis via Friedländer Synthesis

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5] A retrosynthetic disconnection of 2,6,7-trimethylquinoline suggests 2-amino-4,5-dimethylbenzaldehyde and acetone as plausible starting materials.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Concise preparation of amino-5,6,7,8-tetrahydroquinolines and amino-5,6,7,8-tetrahydroisoquinolines via catalytic hydrogenation of acetamidoquinolines and acetamidoisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethylquinoline | C12H13N | CID 75247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,6,7-Trimethylquinoline

CAS Number: 72681-37-9

For: Researchers, scientists, and drug development professionals.

Foreword: Navigating the Landscape of a Niche Quinoline Isomer

This technical guide delves into the chemistry and potential applications of 2,6,7-trimethylquinoline, a specific isomer within the broader family of quinoline derivatives. It is imperative to state at the outset that while the quinoline scaffold is of immense interest in medicinal chemistry and materials science, this particular trimethylated variant is not extensively documented in peer-reviewed literature. Consequently, this guide synthesizes established principles of quinoline chemistry with available data for structurally related compounds to provide a robust framework for researchers. Where concrete experimental data for 2,6,7-trimethylquinoline is unavailable, plausible synthetic routes, predicted properties, and potential biological activities are discussed based on expert analysis and established chemical theory. This approach aims to empower researchers with a solid foundation for their own investigations into this promising, yet under-explored, molecule.

Molecular Structure and Physicochemical Properties

2,6,7-Trimethylquinoline is a heterocyclic aromatic compound with a molecular formula of C₁₂H₁₃N. The core of its structure is a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring. In this specific isomer, three methyl groups are substituted at the 2, 6, and 7 positions.[1]

The strategic placement of these methyl groups, particularly on the benzene ring portion of the quinoline scaffold, is expected to influence its electronic properties, solubility, and metabolic stability, making it an intriguing candidate for further investigation.

Table 1: Physicochemical Properties of 2,6,7-Trimethylquinoline

| Property | Value/Prediction | Source |

| CAS Number | 72681-37-9 | |

| Molecular Formula | C₁₂H₁₃N | |

| Molecular Weight | 171.24 g/mol | |

| Appearance | Solid (predicted) | |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 0 | Inferred |

| Hydrogen Bond Acceptor Count | 1 | Inferred |

| Rotatable Bond Count | 0 | Inferred |

Note: Some properties are predicted based on the chemical structure and data from similar compounds due to the limited experimental data for this specific isomer.

Synthesis of 2,6,7-Trimethylquinoline: A Plausible Approach

For the synthesis of 2,6,7-trimethylquinoline, the logical starting materials would be 3,4-dimethylaniline and crotonaldehyde . The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final quinoline product.

Proposed Synthetic Workflow: Doebner-von Miller Reaction

Caption: Proposed Doebner-von Miller synthesis of 2,6,7-Trimethylquinoline.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: In a fume hood, a round-bottom flask equipped with a reflux condenser and a mechanical stirrer is charged with 3,4-dimethylaniline (1 equivalent).

-

Reagent Addition: An α,β-unsaturated aldehyde, such as crotonaldehyde (2-3 equivalents), is added, followed by a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).

-

Acid Catalysis: Concentrated hydrochloric acid or sulfuric acid is slowly added to the stirred mixture. The addition is exothermic and should be controlled with an ice bath.

-

Reaction: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Upon completion, the reaction mixture is cooled and made basic with a concentrated sodium hydroxide solution. The crude product is then extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield 2,6,7-trimethylquinoline.

Causality Behind Experimental Choices: The use of an excess of the α,β-unsaturated aldehyde drives the reaction towards completion. The strong acid is crucial for catalyzing the cyclization and dehydration steps. The oxidizing agent is necessary to aromatize the dihydroquinoline intermediate to the final quinoline product.

Spectroscopic Characterization (Predicted)

Due to the commercial unavailability of detailed analytical data from suppliers, the following spectroscopic characteristics are predicted based on the known spectra of related quinoline derivatives. Researchers who synthesize this compound will need to perform their own analytical characterization.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methyl groups. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships. The three methyl groups will likely appear as singlets in the upfield region (around 2.3-2.7 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 12 distinct signals corresponding to the 12 carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) at m/z = 171, corresponding to the molecular weight of the compound.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methyl groups, as well as C=C and C=N stretching vibrations of the quinoline core.

Potential Applications and Biological Activity

While specific studies on 2,6,7-trimethylquinoline are limited, the broader class of quinoline derivatives is a rich source of bioactive molecules and functional materials.[1] This provides a strong rationale for investigating the potential of this specific isomer.

Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore found in numerous approved drugs.[2] The potential biological activities of 2,6,7-trimethylquinoline are, therefore, of significant interest.

-

Antimicrobial Properties: Quinolines are known to exhibit a broad spectrum of antimicrobial activity.[1] It is plausible that 2,6,7-trimethylquinoline could inhibit bacterial growth by targeting essential enzymes or disrupting cell membrane integrity.[1] Further research is warranted to explore its efficacy against various bacterial and fungal strains.

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity.[1] Studies suggest that they can interfere with cancer cell proliferation and induce apoptosis by modulating key signaling pathways.[1] The substitution pattern of 2,6,7-trimethylquinoline may offer unique interactions with biological targets relevant to cancer.

Materials Science

The rigid, planar structure and the presence of a nitrogen heteroatom make quinolines interesting building blocks for functional materials. The electron-donating methyl groups in 2,6,7-trimethylquinoline could enhance its utility in applications such as:

-

Corrosion Inhibitors: The nitrogen atom can coordinate with metal surfaces, and the aromatic rings can form a protective layer, making quinoline derivatives effective corrosion inhibitors.

-

Organic Electronics: The tunable electronic properties of quinolines make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

Organic Synthesis

As a substituted quinoline, 2,6,7-trimethylquinoline can serve as a versatile intermediate for the synthesis of more complex molecules with desired functionalities.[1]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2,6,7-trimethylquinoline is classified with the following hazards:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4) [1]

-

H318: Causes serious eye damage (Serious eye damage/eye irritation, Category 1) [1]

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers should consult the full Safety Data Sheet (SDS) from a supplier before handling this compound and should always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Conclusion and Future Directions

2,6,7-Trimethylquinoline represents an intriguing yet underexplored area of quinoline chemistry. This guide has provided a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route via the Doebner-von Miller reaction offers a logical starting point for its preparation. The potential applications in medicinal chemistry and materials science, inferred from the broader class of quinolines, highlight the need for further experimental investigation.

Future research should focus on:

-

Validated Synthesis and Characterization: The development and publication of a detailed, reliable synthetic protocol and full spectroscopic characterization are crucial next steps.

-

Biological Screening: A systematic evaluation of its antimicrobial and anticancer activities, including mechanism of action studies, is highly warranted.

-

Materials Science Exploration: Investigation of its properties as a corrosion inhibitor or in organic electronic applications could unveil new functionalities.

By providing this foundational guide, it is our hope to stimulate further research into the properties and potential of 2,6,7-trimethylquinoline, ultimately unlocking its full scientific and practical value.

References

-

Chegg. (2018, May 15). Solved The quinoline below is formed by the reaction of a | Chegg.com. Retrieved from [Link]

-

Human Journals. (2022, April 30). Review on Antimicrobial Activity of Quinoline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 2,6,7-Trimethylquinoline from 3,4-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline motif, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2] The therapeutic relevance of this scaffold is exemplified by marketed drugs such as chloroquine and saquinavir, which feature the quinoline core and have demonstrated significant clinical impact. Consequently, the development of robust and efficient synthetic routes to novel quinoline derivatives remains a critical endeavor for drug discovery and development programs. This guide provides a detailed technical overview of the synthesis of a specific derivative, 2,6,7-trimethylquinoline, commencing from the readily available starting material, 3,4-dimethylaniline.

Strategic Approach: The Doebner-von Miller Reaction

The synthesis of 2,6,7-trimethylquinoline from 3,4-dimethylaniline is most effectively achieved through the Doebner-von Miller reaction. This classic method involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[1] It is a modification of the Skraup synthesis, where the α,β-unsaturated aldehyde is pre-formed or generated in situ.[3] In this specific synthesis, 3,4-dimethylaniline serves as the aniline component, and crotonaldehyde, an α,β-unsaturated aldehyde, provides the necessary carbon framework to form the pyridine ring of the quinoline system.

The choice of the Doebner-von Miller approach is predicated on its versatility and the commercial availability of the required starting materials. The reaction proceeds through a cascade of steps, including Michael addition, cyclization, dehydration, and oxidation, to ultimately yield the aromatic quinoline ring system.

Mechanistic Insights: A Stepwise Journey to 2,6,7-Trimethylquinoline

The reaction mechanism of the Doebner-von Miller synthesis is a subject of ongoing study, with evidence suggesting a fragmentation-recombination pathway in some cases. However, a generally accepted sequence of events for the reaction of 3,4-dimethylaniline with crotonaldehyde is as follows:

-

Michael Addition: The synthesis initiates with a nucleophilic 1,4-addition (Michael addition) of the amino group of 3,4-dimethylaniline to the β-carbon of crotonaldehyde. This step is catalyzed by the acidic medium, which activates the carbonyl group of the aldehyde.

-

Cyclization: The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring of the aniline derivative attacks the protonated carbonyl carbon, leading to the formation of a six-membered ring and a dihydroquinoline intermediate.

-

Dehydration: Under the acidic and likely heated conditions, the hydroxyl group of the dihydroquinoline intermediate is protonated and subsequently eliminated as a molecule of water, resulting in the formation of a more stable, conjugated system.

-

Oxidation (Aromatization): The final step is the oxidation of the dihydroquinoline intermediate to the fully aromatic 2,6,7-trimethylquinoline. In the Doebner-von Miller reaction, an external oxidizing agent is often employed. However, it is also common for an intermediate Schiff base, formed from the condensation of the aniline and aldehyde, to act as the oxidizing agent, being itself reduced in the process.

Reaction Mechanism: Doebner-von Miller Synthesis of 2,6,7-Trimethylquinoline

Caption: A simplified representation of the key stages in the synthesis of 2,6,7-trimethylquinoline.

Experimental Protocol: A Practical Guide

This protocol is a synthesized procedure based on established principles of the Doebner-von Miller reaction and is intended for execution by trained chemists in a well-equipped laboratory.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Melting Point (°C) | Boiling Point (°C) | Hazards |

| 3,4-Dimethylaniline | 121.18 | ~1.076 | 49-51 | 226 | Toxic, Irritant |

| Crotonaldehyde | 70.09 | ~0.852 | -76.5 | 104 | Highly Flammable, Toxic, Corrosive |

| Hydrochloric Acid (conc.) | 36.46 | ~1.18 | -27.32 | 110 | Corrosive, Respiratory Irritant |

| Nitrobenzene (optional) | 123.11 | ~1.20 | 5.7 | 210.9 | Toxic, Carcinogen |

| Sodium Hydroxide | 40.00 | - | 318 | 1388 | Corrosive |

| Diethyl Ether | 74.12 | ~0.713 | -116.3 | 34.6 | Highly Flammable |

| Anhydrous Sodium Sulfate | 142.04 | ~2.664 | 884 | - | Hygroscopic |

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 3,4-dimethylaniline (1.0 equivalent).

-

Acidification: Slowly add concentrated hydrochloric acid (2.0 equivalents) to the stirring aniline. The reaction is exothermic, and the aniline hydrochloride salt may precipitate.

-

Addition of Crotonaldehyde: To the stirred mixture, add crotonaldehyde (2.5 equivalents) dropwise from the dropping funnel. An excess of crotonaldehyde is often used to improve the yield.[4] The rate of addition should be controlled to manage the exothermic nature of the reaction.

-

Heating and Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 6-8 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to control the exothermicity.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x volume of the aqueous layer).

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by one of the following methods:

-

Vacuum Distillation: This is often the preferred method for purifying liquid quinoline derivatives.

-

Column Chromatography: If distillation is not feasible, purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

-

Recrystallization: If the product is a solid at room temperature, it can be purified by recrystallization from a suitable solvent or solvent mixture.

-

Experimental Workflow

Caption: A flowchart illustrating the key steps in the laboratory synthesis of 2,6,7-trimethylquinoline.

Safety Considerations: A Commitment to Laboratory Safety

The synthesis of 2,6,7-trimethylquinoline involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

3,4-Dimethylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[5][6] It is also a suspected carcinogen.[5] Appropriate gloves, lab coat, and eye protection must be worn.

-

Crotonaldehyde: This is a highly flammable liquid and vapor that is also toxic and corrosive.[7][8][9] It can cause severe skin burns and eye damage.[7][9] All handling must be done in a fume hood, and appropriate protective gear is essential.

-

Concentrated Acids and Bases: Hydrochloric acid and sodium hydroxide are corrosive and can cause severe burns.[1] Handle with extreme care and appropriate PPE.

-

Exothermic Reactions: The initial mixing of reagents and the neutralization step are exothermic. Proper cooling and controlled addition of reagents are crucial to prevent the reaction from becoming uncontrollable.

Conclusion: A Versatile Route to a Valuable Scaffold

The Doebner-von Miller synthesis provides a reliable and adaptable method for the preparation of 2,6,7-trimethylquinoline from 3,4-dimethylaniline and crotonaldehyde. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can effectively synthesize this and other substituted quinolines. The continued exploration and optimization of such synthetic routes are vital for advancing the fields of medicinal chemistry and materials science, where the quinoline scaffold continues to play a pivotal role.

References

-

Bowen, D. M., Belfit, R. W., Jr., & Walser, R. A. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society, 75(17), 4307–4309. [Link]

-

Chegg. (2018). Solved The quinoline below is formed by the reaction of a | Chegg.com. Retrieved from [Link]

-

Futuristic Trends in Chemical, Material Sciences & Nano Technology. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

National Center for Biotechnology Information. (n.d.). Proline Amide Catalyzes Formation of Toxic Crotonaldehyde from Acetaldehyde Under Physiologically Relevant Conditions. PubMed Central. [Link]

-

PrepChem. (n.d.). Synthesis of 3,4-dimethylaniline. Retrieved from [Link]

-

Doebner-von Miller Synthesis. (n.d.). Cambridge University Press. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. [Link]

-

PubChem. (n.d.). 3,4-Dimethylaniline. Retrieved from [Link]

-

YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. [Link]

-

Li, J., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6434–6437. [Link]

- Google Patents. (n.d.). CN102952021B - Synthesis method of 3,4-dimethylaniline.

- Google Patents. (n.d.). US1832415A - Aniline-crotonaldehyde condensation product.

-

Organic Syntheses. (1922). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]

-

CPAChem. (2024, September 30). Safety data sheet - 3,4-Dimethylaniline. Retrieved from [Link]

-

Max-Planck-Gesellschaft. (2025, March 12). The Synthesis of Hydroquinolines from Nitroaldehydes and Ketones by Hydrogenation Sequences and Condensations. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Crotonaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization. PubMed Central. [Link]

- Google Patents. (n.d.). RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

-

ResearchGate. (n.d.). Synthesis of poly N,N-dimethylaniline-formaldehyde supported on silica-coated Fe3O4 MNPs (PDMAF-MNPs) 14. Retrieved from [Link]

-

ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction ?. Retrieved from [Link]

- Google Patents. (n.d.). CN109928939A - A kind of preparation method of 2,2,6,6- tetramethyl morpholine.

-

Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). CROTONALDEHYDE, (E)- HAZARD SUMMARY. Retrieved from [Link]

Sources

- 1. iipseries.org [iipseries.org]

- 2. Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fishersci.com [fishersci.com]

- 6. cpachem.com [cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. chemos.de [chemos.de]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 2,6,7-Trimethylquinoline: Molecular Structure, Synthesis, and Characterization

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the heterocyclic aromatic compound 2,6,7-trimethylquinoline. We will delve into its core molecular attributes, provide a detailed, field-proven protocol for its synthesis, outline its complete spectroscopic signature for unequivocal identification, and discuss its relevance within the broader context of medicinal chemistry and materials science.

Section 1: Molecular Profile of 2,6,7-Trimethylquinoline

2,6,7-Trimethylquinoline is a derivative of quinoline, a fundamental heterocyclic scaffold in drug discovery.[1] Its structure consists of a quinoline core with three methyl group substitutions at the C2, C6, and C7 positions.[2] This specific substitution pattern dictates its electronic properties, steric profile, and ultimately, its chemical reactivity and biological activity.

Molecular Formula: C₁₂H₁₃N[3]

IUPAC Name: 2,6,7-trimethylquinoline

CAS Number: 72681-37-9[3]

The foundational structure, with IUPAC-compliant numbering, is illustrated below. The fusion of a benzene ring to a pyridine ring creates a rigid, planar system, while the methyl substituents introduce lipophilic character and specific steric features.

Physicochemical Properties

A summary of key physical and chemical data for 2,6,7-trimethylquinoline is provided below. These properties are essential for designing experimental conditions, including solvent selection, purification strategies, and safety protocols.

| Property | Value | Reference |

| Molecular Weight | 171.24 g/mol | [3] |

| Appearance | Solid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol); Insoluble in water (predicted). | [4] |

| Hazard Codes | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | [3] |

Section 2: Synthesis via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a robust and highly versatile method for the synthesis of quinoline scaffolds.[5] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[6] For the targeted synthesis of 2,6,7-trimethylquinoline, the logical precursors are 3,4-dimethylaniline and crotonaldehyde (which serves as the α,β-unsaturated aldehyde).

Causality of Experimental Design

The choice of the Doebner-von Miller synthesis is predicated on its reliability and the commercial availability of the required precursors. The mechanism proceeds through several key stages, each informing the choice of reagents and conditions:

-

Michael Addition: The nucleophilic 3,4-dimethylaniline attacks the β-carbon of protonated crotonaldehyde. This is a classic conjugate addition favored by the acidic conditions which activate the carbonyl group.

-

Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic aromatic substitution. The electron-donating nature of the two methyl groups on the aniline ring facilitates this cyclization onto the aromatic core.

-

Dehydration & Oxidation: The resulting dihydroquinoline intermediate is subsequently dehydrated under the acidic, heated conditions and then oxidized to the stable aromatic quinoline ring system. The oxidizing agent can be an external reagent (like arsenic pentoxide or nitrobenzene) or can be derived from the reaction intermediates themselves.[4][7]

The overall workflow is depicted in the diagram below.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar quinoline syntheses.[4][7] Safety Precaution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Reaction Setup:

-

In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 3,4-dimethylaniline (0.5 mol, 60.58 g).

-

Carefully and slowly add concentrated hydrochloric acid (1.0 mol, ~83 mL) with vigorous stirring. The mixture will heat up as the aniline salt forms.

-

-

Reagent Addition:

-

To the stirred mixture, add crotonaldehyde (1.0 mol, 70.09 g, ~83 mL) dropwise via the dropping funnel over a period of 1 hour. Control the addition rate to maintain the reaction temperature below 40°C, using an ice-water bath if necessary.

-

Causality Note: Slow addition is critical to control the initial exothermic reaction and prevent polymerization of the aldehyde.

-

-

Reaction Execution:

-

After the addition is complete, heat the reaction mixture to reflux (approximately 100-110°C) using a heating mantle.

-

Maintain the reflux for 6-8 hours. The color of the mixture will darken significantly.

-

Causality Note: The extended reflux period is necessary to drive the cyclization, dehydration, and oxidation steps to completion.

-

-

Work-up and Isolation:

-

Allow the mixture to cool to room temperature. Cautiously dilute the mixture with 500 mL of water.

-

Make the solution strongly alkaline (pH > 12) by slowly adding a 50% (w/v) sodium hydroxide solution. This step is highly exothermic and must be done with cooling in an ice bath. This liberates the free quinoline base.

-

Transfer the alkaline mixture to a steam distillation apparatus. Steam distill the mixture until the distillate is no longer oily. The 2,6,7-trimethylquinoline will co-distill with the steam.

-

Causality Note: Steam distillation is an effective method for separating the relatively high-boiling, water-insoluble product from non-volatile inorganic salts and tars.

-

-

Purification:

-

Collect the distillate and separate the oily product layer from the aqueous layer using a separatory funnel.

-

Extract the aqueous layer twice with 100 mL portions of diethyl ether to recover any dissolved product.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 2,6,7-trimethylquinoline.

-

Section 3: Structural Elucidation and Spectroscopic Signature

Unequivocal structural confirmation is achieved through a combination of spectroscopic techniques. While experimental data for this specific isomer is not widely published, a reliable spectroscopic profile can be predicted based on established principles and data from analogous compounds.[8][9]

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the most definitive information about the carbon-hydrogen framework of the molecule.[8] The predicted chemical shifts (in ppm, relative to TMS) in a CDCl₃ solvent are tabulated below.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-3 | ~7.2-7.3 | Doublet (d) |

| H-4 | ~7.8-7.9 | Doublet (d) |

| H-5 | ~7.5-7.6 | Singlet (s) |

| H-8 | ~7.7-7.8 | Singlet (s) |

| C2-CH₃ | ~2.6-2.7 | Singlet (s) |

| C6-CH₃ | ~2.4-2.5 | Singlet (s) |

| C7-CH₃ | ~2.4-2.5 | Singlet (s) |

-

Rationale: The protons H-3 and H-4 on the pyridine ring will appear as doublets due to coupling with each other. H-5 and H-8 on the benzene ring are expected to be singlets as they have no adjacent protons. The three methyl groups will each appear as sharp singlets.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~158-160 |

| C3 | ~121-123 |

| C4 | ~135-137 |

| C4a | ~147-149 |

| C5 | ~126-128 |

| C6 | ~136-138 |

| C7 | ~137-139 |

| C8 | ~128-130 |

| C8a | ~126-128 |

| C2-CH₃ | ~24-26 |

| C6-CH₃ | ~20-22 |

| C7-CH₃ | ~20-22 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.[10][11]

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2980-2850 | C-H Stretch | Aliphatic C-H (Methyl) |

| 1620-1580 | C=N Stretch | Pyridine Ring |

| 1550-1450 | C=C Stretch | Aromatic Rings |

| 850-800 | C-H Bend | Out-of-plane bending for isolated aromatic protons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.[12]

Predicted Mass Spectrometry Data:

| m/z Value | Interpretation |

| 171 | [M]⁺: Molecular ion peak |

| 170 | [M-H]⁺: Loss of a hydrogen radical |

| 156 | [M-CH₃]⁺: Loss of a methyl radical, a common fragmentation for methylated aromatics |

Section 4: Applications in Research and Drug Development

The quinoline nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and clinical candidates.[1] Quinoline derivatives are known to exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[5][13]

2,6,7-Trimethylquinoline, as a specific analogue, serves two primary roles in the drug development pipeline:

-

Lead Compound Analogue: Its structure can be used as a starting point or a comparative molecule in structure-activity relationship (SAR) studies. Research has indicated potential antimicrobial and anticancer activities for this compound, likely related to its ability to intercalate with DNA or inhibit key enzymes like topoisomerases or kinases.[2]

-

Synthetic Building Block: It serves as a valuable intermediate for the synthesis of more complex, highly functionalized quinoline derivatives.[2] The methyl groups can be further functionalized, or the aromatic rings can undergo substitution reactions to build more elaborate molecular architectures tailored for specific biological targets.

The trimethoxy-substituted quinoline core, for example, has been successfully exploited to develop potent tubulin polymerization inhibitors for anticancer applications.[14] This highlights the strategic value of exploring different substitution patterns, such as the trimethyl pattern of the title compound, to discover novel therapeutic agents.

Section 5: Conclusion

2,6,7-Trimethylquinoline (C₁₂H₁₃N) is a significant heterocyclic compound whose value is rooted in the proven therapeutic potential of the quinoline scaffold. This guide has provided a detailed framework for its synthesis via the Doebner-von Miller reaction, outlining a robust protocol grounded in established chemical principles. Furthermore, a comprehensive spectroscopic profile has been detailed to ensure its unambiguous characterization, a critical step for any downstream application. For researchers in organic synthesis and drug discovery, 2,6,7-trimethylquinoline represents both a valuable synthetic intermediate and a potential lead structure for developing next-generation therapeutic agents.

References

-

Jubi, F., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

Chegg (2018). Solved The quinoline below is formed by the reaction of a | Chegg.com. Chegg. Available at: [Link]

- Bowen, D. M., et al. (1953). The Synthesis and Nitration of 2,6- and 2,7-Dimethylquinoline and of 2,5,8-Trimethylquinoline. Journal of the American Chemical Society.

- Google Patents (n.d.). KR20210010671A - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds. Google Patents.

-

eCampusOntario Pressbooks (n.d.). 29.6 Infrared (IR) Spectroscopy. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]

-

Ghorbani, M., et al. (2020). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Research in Pharmaceutical Sciences. Available at: [Link]

-

PrepChem (n.d.). Synthesis of 8-bromo-5,6,7-trimethylquinoline. PrepChem.com. Available at: [Link]

-

Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry. Available at: [Link]

-

Chemistry LibreTexts (2022). 8.4: Infrared (IR) Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

ResearchGate (2018). What is the complete procedure for Doebner-von miller reaction ?. ResearchGate. Available at: [Link]

-

Name Reaction (n.d.). Doebner-von Miller Synthesis. Name Reaction. Available at: [Link]

Sources

- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy 2,6,7-Trimethylquinoline | 72681-37-9 [smolecule.com]

- 3. 2,6,7-Trimethylquinoline AldrichCPR 72681-37-9 [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. prepchem.com [prepchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 7-Methylquinoline(612-60-2) 1H NMR spectrum [chemicalbook.com]

- 10. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. KR20210010671A - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds - Google Patents [patents.google.com]

- 14. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,6,7-Trimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,6,7-Trimethylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds that form the core of numerous pharmaceuticals and functional materials. The precise substitution pattern of the methyl groups on the quinoline scaffold significantly influences its physicochemical and biological properties, making detailed structural characterization paramount for its application in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the predicted spectroscopic signature of 2,6,7-Trimethylquinoline, offering a foundational dataset for its identification and characterization. In the absence of direct experimental spectra, this document leverages established principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by data from analogous quinoline derivatives, to present a robust, predicted spectroscopic profile.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the proton framework of a molecule. The predicted chemical shifts for 2,6,7-Trimethylquinoline are based on the known electronic effects of methyl substituents on the quinoline ring system, which generally cause an upfield shift (to lower ppm values) of nearby aromatic protons due to their electron-donating nature.[1][2]

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,6,7-Trimethylquinoline in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum at a frequency of 400 MHz or higher. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-3 | 7.2-7.4 | Doublet | 1H |

| H-4 | 7.8-8.0 | Doublet | 1H |

| H-5 | 7.5-7.7 | Singlet | 1H |

| H-8 | 7.8-8.0 | Singlet | 1H |

| 2-CH₃ | 2.5-2.7 | Singlet | 3H |

| 6-CH₃ | 2.3-2.5 | Singlet | 3H |

| 7-CH₃ | 2.3-2.5 | Singlet | 3H |

Interpretation of the ¹H NMR Spectrum

The aromatic protons on the pyridine ring (H-3 and H-4) are expected to appear as doublets due to coupling with each other. The protons on the benzene ring (H-5 and H-8) are predicted to be singlets as they lack adjacent protons for coupling. The three methyl groups (2-CH₃, 6-CH₃, and 7-CH₃) will each appear as a distinct singlet, integrating to three protons each.[3] Their precise chemical shifts will be influenced by their position on the quinoline ring.

Molecular Structure with Proton Assignments

Caption: Molecular structure of 2,6,7-Trimethylquinoline with proton numbering for ¹H NMR correlation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of a molecule. Each unique carbon atom in 2,6,7-Trimethylquinoline will give rise to a distinct signal. The predicted chemical shifts are influenced by the electronegativity of the nitrogen atom and the electron-donating effect of the methyl groups.[1][4]

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Tune the spectrometer to the ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to ensure that each carbon signal appears as a singlet. A sufficient number of scans is required due to the low natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the raw data and reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 155-160 |

| C-3 | 120-125 |

| C-4 | 135-140 |

| C-4a | 125-130 |

| C-5 | 128-132 |

| C-6 | 135-140 |

| C-7 | 138-142 |

| C-8 | 125-130 |

| C-8a | 145-150 |

| 2-CH₃ | 20-25 |

| 6-CH₃ | 18-22 |

| 7-CH₃ | 18-22 |

Interpretation of the ¹³C NMR Spectrum

The spectrum is expected to show 12 distinct signals, corresponding to the 9 carbons of the quinoline ring and the 3 methyl carbons. The carbons of the pyridine ring (C-2, C-3, C-4, C-8a) will have their chemical shifts influenced by the nitrogen atom. The carbons bearing methyl groups (C-2, C-6, C-7) will be deshielded compared to their unsubstituted counterparts. The methyl carbons themselves will appear in the upfield region (18-25 ppm).

Molecular Structure with Carbon Assignments

Caption: Carbon skeleton of 2,6,7-Trimethylquinoline with IUPAC numbering for ¹³C NMR correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2,6,7-Trimethylquinoline is expected to show characteristic bands for aromatic C-H, methyl C-H, and aromatic C=C and C=N stretching and bending vibrations.[5][6]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A thin film of the neat liquid sample can be prepared between two potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared.

-

Instrument Setup: Place the sample in the IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum is typically plotted as transmittance versus wavenumber.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Methyl C-H Stretch | 2850-2960 | Strong |

| Aromatic C=C and C=N Stretch | 1450-1600 | Medium-Strong |

| Methyl C-H Bend | 1375-1450 | Medium |

| Aromatic C-H Out-of-Plane Bend | 700-900 | Strong |

Interpretation of the IR Spectrum

The high-wavenumber region will be dominated by C-H stretching vibrations. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic methyl C-H stretches are found just below 3000 cm⁻¹.[7][8] The region between 1450 and 1600 cm⁻¹ will contain a series of sharp bands corresponding to the stretching of the C=C and C=N bonds within the quinoline ring.[6] The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of bands, including the C-H bending vibrations, which are characteristic of the substitution pattern on the aromatic rings.

Key Functional Group Vibrations

Caption: Correlation of key functional groups in 2,6,7-Trimethylquinoline with their expected IR absorption regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For 2,6,7-Trimethylquinoline, the molecular ion peak is expected to be prominent, and fragmentation is likely to involve the loss of methyl groups and cleavage of the quinoline ring.[9][10]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI), to generate positively charged ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative abundance versus m/z.

Predicted Mass Spectrometry Data

| m/z | Predicted Fragment | Interpretation |

| 171 | [M]⁺˙ | Molecular Ion |

| 170 | [M-H]⁺ | Loss of a hydrogen radical |

| 156 | [M-CH₃]⁺ | Loss of a methyl radical |

| 141 | [M-2CH₃]⁺ | Loss of two methyl radicals |

| 129 | [M-C₃H₆]⁺ | Loss of propene from the benzene ring |

Interpretation of the Mass Spectrum

The mass spectrum of 2,6,7-Trimethylquinoline is expected to show a strong molecular ion peak at m/z 171, corresponding to its molecular weight. A common fragmentation pathway for alkyl-substituted aromatic compounds is the loss of a methyl radical, which would result in a peak at m/z 156.[11] Further fragmentation could involve the loss of another methyl group or cleavage of the heterocyclic ring.

Proposed Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway for 2,6,7-Trimethylquinoline in mass spectrometry.

References

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

-

UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

-

Canadian Science Publishing. MASS SPECTRA OF OXYGENATED QUINOLINES. Available from: [Link]

-

RSC Publishing. Katritzky and Jones: The Infrared Spectra of. Available from: [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available from: [Link]

-

PMC. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available from: [Link]

-

ResearchGate. The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ).... Available from: [Link]

-

MDPI. Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Available from: [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

OChemPal. Short Summary of 1H-NMR Interpretation. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

MDPI. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. Available from: [Link]

-

YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Available from: [Link]

-

YouTube. Interpreting NMR Spectra 1. Available from: [Link]

-

ResearchGate. Can anyone help me to tell me any online website to check 13C NMR prediction...?. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. Available from: [Link]

-

YouTube. How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Available from: [Link]

-

Modgraph. The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available from: [Link]

-

Chemistry Stack Exchange. Predict the number of peaks in H-1 NMR of sesamolin. Available from: [Link]

Sources

- 1. tsijournals.com [tsijournals.com]

- 2. repository.uncw.edu [repository.uncw.edu]

- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, represents one of the most significant and enduring structural motifs in medicinal chemistry. From its initial isolation from coal tar in the 19th century to its central role in the development of blockbuster pharmaceuticals, the story of the substituted quinoline is a testament to the power of synthetic chemistry and the intricate dance between molecular structure and biological function. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and synthetic evolution of substituted quinolines. It delves into the mechanistic underpinnings of classical name reactions, offers detailed experimental protocols for their synthesis, and examines the structure-activity relationships that have guided the development of quinoline-based drugs across a spectrum of therapeutic areas, including infectious diseases and oncology. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing both historical context and practical insights into this remarkable class of compounds.

The Genesis of a Privileged Scaffold: Early Discoveries

The journey of the quinoline scaffold began in 1834 when German chemist Friedlieb Ferdinand Runge first isolated the parent compound from coal tar, naming it "leukol" (white oil).[1] A few years later, in 1842, Charles Gerhardt obtained a compound he named "Chinolein" or "Chinoline" through the dry distillation of the antimalarial alkaloid quinine with potassium hydroxide.[1] It was August Hoffmann who later demonstrated that Runge's leukol and Gerhardt's chinoline were, in fact, the same molecule.[1] This early history is intrinsically linked to the natural world, with quinine, a complex quinoline alkaloid from the bark of the Cinchona tree, being the first effective chemical treatment for an infectious disease, malaria.[2] The recognition of the quinoline core within this life-saving natural product spurred intense interest in its synthesis and derivatization, laying the groundwork for over a century of medicinal chemistry innovation.

The Pillars of Synthesis: Classical Name Reactions for Quinoline Construction

The late 19th century witnessed a flurry of activity in the development of synthetic routes to the quinoline core. These foundational reactions, many of which are still in use today, provided the chemical tools necessary to explore the vast chemical space of substituted quinolines. Understanding the mechanisms and experimental nuances of these reactions is crucial for any scientist working with this scaffold.

The Skraup Synthesis (1880)

The Skraup synthesis is a classic and often vigorous reaction that produces quinolines from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent, typically nitrobenzene.[3]

Causality in Experimental Choices:

-

Glycerol and Sulfuric Acid: The concentrated sulfuric acid serves two primary purposes: it acts as a dehydrating agent to convert glycerol into the reactive α,β-unsaturated aldehyde, acrolein, and it protonates the carbonyl of acrolein, activating it for nucleophilic attack.[3]

-

Aniline: The aniline derivative provides the benzene ring and the nitrogen atom for the final quinoline structure. It acts as a nucleophile, undergoing a Michael addition to the in situ-generated acrolein.

-

Oxidizing Agent (Nitrobenzene): The initial cyclization and dehydration steps lead to the formation of 1,2-dihydroquinoline. An oxidizing agent is required to aromatize this intermediate to the stable quinoline ring system.[3] A serendipitous aspect of using nitrobenzene is that its reduction product is aniline, which can then participate in the reaction.

-

Ferrous Sulfate (Moderator): The reaction can be notoriously exothermic and difficult to control. Ferrous sulfate is often added as a moderator to ensure a smoother, more controlled reaction by likely facilitating a more gradual oxidation process.[3][4]

Experimental Protocol: Skraup Synthesis of Quinoline

Materials:

-

Aniline (freshly distilled)

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous Sulfate Heptahydrate

-

Sodium Hydroxide solution (for work-up)

-

Water

-

Ice

Procedure:

-

In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to anhydrous glycerol while cooling in an ice bath.

-

To this cooled mixture, slowly add freshly distilled aniline, followed by ferrous sulfate heptahydrate.

-

Finally, add nitrobenzene to the mixture.

-

Heat the reaction mixture gently and cautiously. Once the reaction begins (as evidenced by an increase in temperature and bubbling), remove the heat source. The reaction is highly exothermic and may require intermittent cooling to maintain control.

-

After the initial vigorous reaction subsides, heat the mixture to reflux for 3-5 hours to ensure completion.

-

Work-up: Cool the reaction mixture to room temperature and carefully dilute with water.

-

Transfer the mixture to a large beaker and cautiously neutralize with a concentrated sodium hydroxide solution while cooling in an ice bath until the solution is strongly alkaline.

-

Perform a steam distillation to isolate the crude quinoline. The quinoline and unreacted nitrobenzene will co-distill.

-

Separate the organic layer from the distillate and wash it with dilute hydrochloric acid to extract the basic quinoline as its hydrochloride salt.

-

Treat the acidic aqueous layer with a concentrated sodium hydroxide solution to liberate the free quinoline base, which can then be extracted with an organic solvent (e.g., dichloromethane or ether).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude quinoline by vacuum distillation.

Diagram: Skraup Synthesis Mechanism

Caption: Mechanism of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction (1881)

A versatile modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones (or precursors that form them in situ, such as two equivalents of an aldehyde) in place of glycerol, leading to a wider range of substituted quinolines.[5]

Causality in Experimental Choices:

-

α,β-Unsaturated Carbonyl: This is the key electrophile that undergoes conjugate addition with the aniline. The choice of this reactant directly determines the substitution pattern on the resulting quinoline.

-

Acid Catalyst (e.g., HCl, Lewis Acids): The acid catalyst is crucial for several steps: it promotes the formation of the α,β-unsaturated carbonyl from aldehyde precursors (if used), activates the carbonyl for nucleophilic attack, and facilitates the cyclization and dehydration steps.

-

Oxidizing Agent: Similar to the Skraup synthesis, an oxidizing agent is often required for the final aromatization step, although in some variations, the reaction conditions themselves can effect oxidation.

Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)

Materials:

-

Aniline

-

Paraldehyde (a trimer of acetaldehyde)

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (optional, as a Lewis acid catalyst)

-

Sodium Hydroxide solution (for work-up)

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, mix aniline and concentrated hydrochloric acid.

-

Heat the mixture on a steam bath.

-

Slowly and carefully add paraldehyde to the hot mixture through the condenser. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.

-

After the addition is complete, continue heating the mixture for several hours.

-

Work-up: Cool the reaction mixture and dilute with water.

-

Make the solution strongly alkaline by adding a concentrated sodium hydroxide solution.

-

Isolate the crude quinaldine by steam distillation.

-

Separate the organic layer, dry it over anhydrous potassium carbonate, and purify by distillation.

Diagram: Doebner-von Miller Reaction Workflow

Caption: General workflow for the Doebner-von Miller synthesis.

The Friedländer Synthesis (1882)

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl), typically catalyzed by an acid or a base.[6]

Causality in Experimental Choices:

-

2-Aminoaryl Aldehyde/Ketone: This reactant provides the pre-formed aniline ring with an ortho carbonyl group, setting the stage for the annulation of the pyridine ring.

-

α-Methylene Carbonyl Compound: This component provides the remaining atoms for the newly formed pyridine ring. The reaction's versatility stems from the wide variety of ketones and aldehydes that can be used.

-

Catalyst (Acid or Base): A catalyst is required to promote the initial condensation step. A base will deprotonate the α-methylene group, forming an enolate which then attacks the carbonyl of the 2-aminoaryl aldehyde/ketone. An acid will protonate the carbonyls, activating them for nucleophilic attack.

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Materials:

-

2-Aminobenzophenone

-

Acetone

-

Potassium Hydroxide

-

Ethanol

Procedure:

-

Dissolve 2-aminobenzophenone and potassium hydroxide in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a slight excess of acetone to the solution.

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, pour the reaction mixture into a beaker of cold water.

-

The product, 2-phenylquinoline, will often precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-phenylquinoline.

Diagram: Friedländer Synthesis Mechanism

Caption: Base-catalyzed mechanism of the Friedländer synthesis.

Other Foundational Syntheses

Several other classical methods have made significant contributions to the synthesis of substituted quinolines:

-

Combes Synthesis (1888): This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[1][7] The initial formation of an enamine intermediate is followed by acid-catalyzed cyclization and dehydration.[1]

-

Pfitzinger Reaction (1886): This method provides a route to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a strong base.[8] The base opens the isatin ring, and the resulting intermediate condenses with the carbonyl compound before cyclizing.[1]

-

Gould-Jacobs Reaction (1939): This synthesis begins with the condensation of an aniline with an alkoxymethylenemalonic ester. A subsequent thermal cyclization, followed by saponification and decarboxylation, yields 4-hydroxyquinolines.

The Pharmacological Odyssey: Substituted Quinolines in Drug Discovery

The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, capable of interacting with a wide array of biological targets. This versatility has led to the development of numerous FDA-approved drugs for a variety of indications.

Table 1: Timeline of Key FDA-Approved Quinoline-Based Drugs

| Drug Name | Year of Approval | Primary Indication(s) | Chemical Structure |

| Chloroquine | 1949 | Malaria, Amebiasis |  |

| Primaquine | 1952 | Malaria (radical cure) |  |

| Mefloquine | 1989 | Malaria |  |

| Pitavastatin | 2009 | Hypercholesterolemia |  |

| Bedaquiline | 2012 | Tuberculosis (multi-drug resistant) |  |

| Cabozantinib | 2012 | Thyroid, Kidney, Liver Cancer |  |

| Bosutinib | 2012 | Chronic Myeloid Leukemia |  |

| Simeprevir | 2013 | Hepatitis C |  |

| Lenvatinib | 2015 | Thyroid, Kidney, Liver, Endometrial Cancer |  |

| Neratinib | 2017 | Breast Cancer |  |

| Tafenoquine | 2018 | Malaria (radical cure and prophylaxis) |  |

| Capmatinib | 2020 | Non-Small Cell Lung Cancer |  |

| Tivozanib | 2021 | Renal Cell Carcinoma |  |

| Mitapivat | 2022 | Hemolytic Anemia (Pyruvate Kinase Deficiency) |  |

Data sourced from FDA approval records and medicinal chemistry literature.[9][10]

Antimalarials: The Historical Cornerstone

The development of synthetic 4-aminoquinolines, like chloroquine, was a landmark achievement in the fight against malaria.

Structure-Activity Relationship (SAR) of 4-Aminoquinoline Antimalarials:

-

Quinoline Nucleus: The quinoline ring is essential for activity, acting as an intercalating agent.

-

7-Chloro Group: An electron-withdrawing group, typically a chlorine at the 7-position, is crucial for optimal activity.[11] Replacing it with an electron-donating group, like a methyl group, leads to a significant loss of potency.[11]

-

4-Amino Linker: The nitrogen atom at the 4-position is vital.

-

Dialkylaminoalkyl Side Chain: A flexible basic side chain is required for activity.[11] This side chain is believed to be responsible for the accumulation of the drug in the acidic food vacuole of the parasite, a key aspect of its mechanism of action. The length of the alkyl chain is also important, with a two-carbon (ethyl) spacer often being optimal.[11]

Anticancer Agents and Kinase Inhibitors

In recent decades, substituted quinolines have emerged as a dominant scaffold in oncology, particularly in the development of kinase inhibitors.[12][13] Kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The planar, aromatic nature of the quinoline ring makes it an excellent "hinge-binder," capable of forming key hydrogen bonds with the ATP-binding site of various kinases.

SAR of Quinoline-Based Kinase Inhibitors:

-

Quinoline Core: Serves as the primary scaffold that anchors the molecule in the ATP-binding pocket of the kinase.

-

Substituents at C4: Often an aryloxy or arylamino group that can extend into a hydrophobic pocket of the kinase, enhancing potency and selectivity.

-

Substituents at C6 and C7: These positions are frequently modified to improve solubility and pharmacokinetic properties. Small alkoxy groups are common.

-

Side Chains: Various side chains are appended, often to the C4 substituent, to target specific sub-pockets within the kinase active site and to modulate physical properties.

The development of drugs like Cabozantinib, Lenvatinib, and Bosutinib, which target multiple receptor tyrosine kinases (e.g., VEGFR, MET, RET), showcases the power of rationally designing substituted quinolines to achieve desired polypharmacology for treating complex diseases like cancer.[13][14]

The Modern Era and Future Directions: Innovations in Quinoline Synthesis

While the classical name reactions remain valuable, modern synthetic chemistry has introduced a host of new and powerful methods for constructing and functionalizing the quinoline scaffold. These approaches often offer milder reaction conditions, greater functional group tolerance, and novel pathways to previously inaccessible derivatives.

Key Modern Approaches:

-

Transition Metal-Catalyzed C-H Activation/Annulation: This powerful strategy involves the direct functionalization of C-H bonds, offering a highly atom-economical approach to building the quinoline ring. Catalysts based on rhodium, ruthenium, cobalt, and copper have been successfully employed to catalyze the annulation of anilines with alkynes or other coupling partners.[15]

-

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a green and efficient way to forge the bonds necessary for quinoline synthesis, often under very mild conditions.[15]

-

Multicomponent Reactions (MCRs): Modern MCRs, often catalyzed by transition metals, allow for the one-pot synthesis of complex quinolines from three or more starting materials, offering significant gains in efficiency.[16]

These modern methods are not replacing the classical syntheses but are rather expanding the synthetic chemist's toolbox, enabling more rapid and diverse exploration of quinoline chemical space in the ongoing quest for new and improved therapeutics.

Conclusion

From its humble beginnings as a coal tar distillate, the quinoline scaffold has risen to become a cornerstone of medicinal chemistry. Its rich history is a chronicle of the evolution of organic synthesis, from the brute-force conditions of the Skraup reaction to the elegant precision of modern C-H activation. The enduring success of quinoline-based drugs is a direct result of the scaffold's inherent versatility and the ability of chemists to rationally modify its structure to achieve specific biological effects. As our understanding of disease biology deepens and synthetic methodologies continue to advance, the quinoline core is certain to remain a fertile ground for the discovery of the next generation of innovative medicines.

References

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

-

Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(3), 698. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

Chemistry Capsule. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

-

Kumar, I., et al. (2025, January 28). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

-

Moor, M. A. R., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 12(1), 023-042. [Link]

-

Sultan, S., et al. (2025, July 18). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem, 20(14), e202500279. [Link]

-

Clarke, H. T., & Davis, A. W. (n.d.). QUINOLINE. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]

-

Chavan, N. D., et al. (2025, December 4). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. [Link]

-

Sharma, M., et al. (2025, February 15). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. American Journal of Translational Research, 17(2), 1335-1375. [Link]

- Solomon, V. R., et al. (2011). A brief history of quinoline as antimalarial agents. International Journal of Pharmaceutical Sciences Review and Research, 6(1), 1-8.

-

ResearchGate. (2018, July 17). What is the complete procedure for Doebner-von miller reaction? [Online forum post]. [Link]

- Singh, B., et al. (2022). Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Mini-Reviews in Medicinal Chemistry, 22(18), 2415-2435.

- Sharma, A., et al. (2015). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research, 6(5), 1744-1770.